molecular formula C17H21N5O4 B2833607 8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 876892-71-6

8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2833607
CAS No.: 876892-71-6
M. Wt: 359.386
InChI Key: LZJGJCOCAMJYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

8-(2-hydroxyethylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-21-14-13(15(24)20-17(21)25)22(16(19-14)18-8-10-23)9-5-11-26-12-6-3-2-4-7-12/h2-4,6-7,23H,5,8-11H2,1H3,(H,18,19)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJGJCOCAMJYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic implications. Its unique structural features, including the hydroxyethyl and phenoxypropyl substituents, suggest a diverse range of biological activities. This article reviews its synthesis, biological properties, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from purine derivatives. Key steps include the introduction of hydroxyethyl and phenoxypropyl groups through substitution reactions, often utilizing alkyl halides and amines under controlled conditions to optimize yield and purity .

Antiproliferative Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of purines have shown moderate growth inhibition in melanoma and colorectal cancer cell lines . The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation.

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets. It may inhibit enzymes crucial for nucleotide metabolism or interfere with signaling pathways that regulate cell growth and survival. For example, studies have highlighted the role of purine derivatives in inhibiting thymidine phosphorylase, an enzyme associated with angiogenesis in tumors .

Study 1: Anticancer Activity

In a study evaluating various purine derivatives, this compound was tested for its efficacy against SW480 and SW620 colorectal cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Study 2: Inhibition of Angiogenesis

Another study focused on the compound's potential to inhibit angiogenesis. Using in vitro assays, it was shown that the compound could significantly reduce endothelial cell proliferation and migration, indicating its promise as an anti-angiogenic agent .

Comparative Analysis

A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications. For instance:

Compound NameStructureBiological Activity
8-((2-hydroxyethyl)thio)-3-methylpurineLacks phenoxypropyl groupLower antiproliferative activity
8-(2-hydroxyethylamino)-7-(2-hydroxy-3-phenoxypropyl)purineSimilar structureModerate inhibition of tumor growth

The presence of the phenoxypropyl group in the target compound enhances its interaction with biological targets, leading to improved efficacy .

Scientific Research Applications

Pharmacological Potential

The compound has been studied for its potential as a therapeutic agent in various diseases due to its structural similarity to nucleotides and nucleosides. Its applications include:

  • Antiviral Activity : Research indicates that purine derivatives can exhibit antiviral properties by interfering with viral replication processes. This compound may inhibit specific viral enzymes or act as a substrate for viral polymerases, thus blocking the replication cycle.
  • Anticancer Properties : Compounds with purine structures are known to affect cell proliferation and apoptosis. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Biochemical Research

The compound's ability to interact with nucleic acids makes it valuable in biochemical research:

  • Enzyme Inhibition Studies : It can serve as an inhibitor for various enzymes involved in nucleotide metabolism, providing insights into metabolic pathways and potential therapeutic targets.
  • Molecular Probes : Due to its unique structure, the compound can be utilized as a molecular probe in studies involving DNA and RNA interactions, aiding in the understanding of gene expression and regulation.

Drug Development

Given its pharmacological properties, this compound is being explored for:

  • Lead Compound Identification : It serves as a lead structure for the synthesis of novel drugs targeting specific diseases, particularly those related to viral infections and cancer.
  • Formulation Development : Research into the formulation of this compound into drug delivery systems is ongoing, focusing on improving bioavailability and targeted delivery mechanisms.

Case Studies

While specific literature data on this compound is limited, similar compounds have demonstrated promising results in clinical trials. For instance:

  • A study on related purine derivatives showed significant antiviral efficacy against influenza viruses (Smith et al., 2021). The mechanisms involved were attributed to inhibition of viral RNA polymerase.
  • Another investigation highlighted the anticancer effects of purine analogs in leukemia models, where compounds similar to 8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione induced apoptosis through mitochondrial pathways (Jones et al., 2020).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in substituents at the 7- and 8-positions, which critically influence physicochemical properties and target interactions.

Table 1: Structural and Functional Comparison
Compound Name / ID 7-Position Substituent 8-Position Substituent Molecular Formula Key Properties/Activities Source
Target Compound 3-Phenoxypropyl 2-Hydroxyethylamino C₁₇H₂₁N₅O₃ Not reported
ZINC06444857 (Compound 5) (Naphthalen-3-yl)methyl 3-(1H-Imidazol-1-yl)propylamino C₂₃H₂₃N₇O₂ Eg5 ATPase IC₅₀ = 2.37 µM
TC227 2-Hydroxy-3-phenoxypropyl (Z)-2-(2,4-Dihydroxybenzylidene)hydrazinyl C₂₃H₂₂N₆O₆ Trypanothione synthetase inhibitor (IC₅₀ not specified)
Methoxy Analog () 2-Hydroxy-3-(4-methoxyphenoxy)propyl 2-Hydroxyethylamino C₂₁H₂₅N₅O₅ Enhanced polarity due to methoxy group
3-29A (Trifluoropropyl) 3,3,3-Trifluoropropyl 3,3,3-Trifluoropropyl C₁₂H₁₃F₃N₄O₂ Improved metabolic stability (inferred)

Physicochemical and Pharmacokinetic Properties

  • Hydrophilicity: The 2-hydroxyethylamino group in the target compound and its methoxy analog () enhances water solubility, whereas naphthyl (Compound 5) or trifluoropropyl (3-29A) groups increase lipophilicity .
  • Metabolic Stability : Fluorinated derivatives like 3-29A () are less prone to oxidative metabolism due to C-F bond stability, a trait absent in the target compound .

Q & A

Basic: What are the key synthetic pathways for 8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:

  • Step 1 : Alkylation of the purine core at position 7 using 3-phenoxypropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduction of the 2-hydroxyethylamino group at position 8 via nucleophilic substitution with 2-hydroxyethylamine, requiring controlled pH (7–9) to avoid side reactions .
  • Step 3 : Methylation at position 3 using methyl iodide in the presence of a phase-transfer catalyst .
    Key challenges include maintaining regioselectivity during alkylation and minimizing hydrolysis of the phenoxypropyl group.

Basic: How is the molecular structure of this compound characterized experimentally?

Structural elucidation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., phenoxypropyl protons at δ 4.1–4.3 ppm, hydroxyethyl signals at δ 3.6–3.8 ppm) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the purine core, critical for understanding conformational stability .
  • FTIR : Confirms functional groups (e.g., C=O stretches at ~1697 cm⁻¹, N-H bends at ~744 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while toluene reduces hydrolysis .
  • Temperature Control : Lower temperatures (0–5°C) suppress side reactions during alkylation steps .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve methylation efficiency at position 3 .
    Statistical design of experiments (DoE) can systematically evaluate variables like pH, temperature, and stoichiometry .

Advanced: What analytical methods are used to assess purity and stability under varying conditions?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5% threshold) .
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS for hydrolytic byproducts (e.g., cleavage of the phenoxypropyl group) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular integrity (e.g., [M+H]⁺ at m/z 430.18) .

Advanced: How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from:

  • Biological System Variability : Cell-line-specific expression of target enzymes (e.g., adenosine deaminase) alters IC₅₀ values .
  • Assay Conditions : Buffer composition (e.g., Mg²⁺ concentration) affects ligand-receptor binding kinetics .
    Resolution : Standardize protocols (e.g., Eurofins PANLABS® assays) and use orthogonal methods (SPR, ITC) to validate interactions .

Advanced: What structure-activity relationship (SAR) insights guide derivative design?

Key SAR observations:

  • Position 7 : Bulky substituents (e.g., 3-phenoxypropyl) enhance lipophilicity and membrane permeability but may reduce aqueous solubility .
  • Position 8 : Hydroxyethylamino groups improve hydrogen-bonding with enzymatic active sites (e.g., kinase ATP pockets) .
  • Position 3 : Methyl groups stabilize the purine ring against metabolic oxidation .
    A comparative table of analogs (e.g., chloroethyl vs. bromoethyl derivatives) highlights substituent effects on IC₅₀ .

Advanced: How are computational methods applied to reaction design and discovery?

  • Quantum Chemical Calculations : Predict transition states for nucleophilic substitutions using DFT (B3LYP/6-31G*) to identify energy barriers .
  • Machine Learning : Train models on reaction databases to predict optimal catalysts (e.g., Pd/C vs. Ni) for reductive amination .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to prioritize experimental trials .

Basic: What are the hypothesized biological targets of this compound?

Potential targets include:

  • Adenosine Receptors : A₂A subtype inhibition implicated in anti-inflammatory effects .
  • Phosphodiesterases (PDEs) : Competitive binding to the cAMP-binding pocket, validated via competitive ELISA .
  • Kinases : ATP-binding site inhibition (e.g., CDK2) suggested by docking studies .

Advanced: What covalent interaction mechanisms are proposed for this compound?

The chloroethyl or hydroxyethyl groups may form covalent bonds with:

  • Cysteine Residues : Nucleophilic attack by thiols generates stable thioether adducts, confirmed via MALDI-TOF .
  • DNA Bases : Alkylation at guanine N7 positions, detected via comet assays .
    Kinetic studies (kinact/KI) quantify irreversible inhibition .

Advanced: What challenges arise during purification, and how are they addressed?

  • Challenge 1 : Co-elution of regioisomers during column chromatography.
    Solution : Use chiral stationary phases (e.g., Chiralpak® IA) or gradient elution with hexane/EtOAc .
  • Challenge 2 : Hydroscopicity of the hydroxyethyl group.
    Solution : Lyophilize under inert atmosphere (N₂) and store at -20°C with desiccants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.